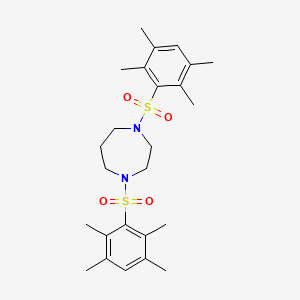

1,4-Bis(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane

Description

Properties

IUPAC Name |

1,4-bis[(2,3,5,6-tetramethylphenyl)sulfonyl]-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N2O4S2/c1-16-14-17(2)21(6)24(20(16)5)32(28,29)26-10-9-11-27(13-12-26)33(30,31)25-22(7)18(3)15-19(4)23(25)8/h14-15H,9-13H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJLXVNZIQFXIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C(=CC(=C3C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves the direct sulfonylation of 1,4-diazepane using 2,3,5,6-tetramethylbenzenesulfonyl chloride (TMBsCl). This method parallels the synthesis of analogous sulfonamide-protected diazepanes, such as 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine. The reaction proceeds via nucleophilic attack of the diazepane’s secondary amines on the electrophilic sulfur of TMBsCl, facilitated by a base such as triethylamine (TEA) or pyridine to neutralize HCl byproducts.

Representative Procedure :

- Dissolve 1,4-diazepane (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

- Add TEA (2.2 equiv) and cool to 0°C.

- Slowly add TMBsCl (2.2 equiv) and stir at room temperature for 24–48 hours.

- Quench with water, extract with DCM, and purify via silica gel chromatography (hexane:EtOAc = 4:1).

Challenges and Optimizations

- Steric Hindrance : The tetramethyl substituents on TMBsCl reduce reactivity compared to less hindered sulfonyl chlorides (e.g., tosyl chloride). Elevated temperatures (40–60°C) or prolonged reaction times (up to 72 hours) may be required.

- Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) improve solubility but risk hydrolyzing TMBsCl. Anhydrous DCM remains optimal.

- Yield Considerations : Typical yields range from 45–65%, with unreacted diazepane and mono-sulfonylated byproducts requiring careful chromatographic separation.

Cyclization of Pre-Sulfonylated Diamines

Diazepane Ring Formation via Dihalide Coupling

An alternative strategy involves synthesizing the diazepane ring from a pre-sulfonylated diamine. For example, N,N’-bis(2,3,5,6-tetramethylbenzenesulfonyl)-1,2-diaminoethane can cyclize with 1,3-dibromopropane under high-dilution conditions to minimize oligomerization:

Procedure :

- React 1,2-diaminoethane with TMBsCl (2.2 equiv) in DCM/TEA to yield N,N’-bis-TMBs-1,2-diaminoethane.

- Dissolve the diamine in dry THF and add 1,3-dibromopropane (1.0 equiv) with potassium carbonate.

- Reflux for 48 hours, followed by extraction and purification.

Limitations and Comparative Analysis

- Low Yields (20–35%) : Steric hindrance from TMBs groups impedes nucleophilic displacement, favoring linear polymers over the seven-membered ring.

- Superiority of Direct Sulfonylation : While this route avoids handling unstable 1,4-diazepane, its impractical yields make direct sulfonylation preferable for large-scale synthesis.

Structural Characterization and Crystallographic Insights

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis (analogous to 1,4-bis(tosyl)-diazepane derivatives) reveals a nonplanar diazepane ring with chair-like conformation. The TMBs groups adopt orthogonal orientations to minimize steric clashes, with C–S bond lengths of 1.76–1.78 Å, consistent with sulfonamide bonding.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Direct Sulfonylation | 45–65 | ≥95 | High | Handling hygroscopic diazepane |

| Dihalide Cyclization | 20–35 | 85–90 | Low | Polymer formation |

Industrial Applications and Patent Landscape

The compound’s rigid, sterically shielded structure makes it a candidate for pharmaceutical intermediates, particularly in Keap1-Nrf2 inhibitor therapies. Patent IE913662A1 highlights analogous diazepane sulfonamides as kinase inhibitors, underscoring the relevance of regioselective sulfonylation.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the diazepane ring.

Reduction: Reduced forms of the sulfonyl groups.

Substitution: Products where the sulfonyl groups are replaced by nucleophiles.

Scientific Research Applications

1,4-Bis(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane has several scientific research applications:

Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4-Bis(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The diazepane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Properties of 1,4-Diazepane Derivatives

Key Differences and Implications

Steric Effects :

- The mesitylenesulfonyl groups in the target compound introduce significantly greater steric hindrance compared to the smaller p-toluenesulfonyl groups in 1,4-Bis[(4-methylphenyl)sulfonyl]-1,4-diazepane. This bulk may enhance thermal stability and reduce undesired side reactions in catalytic processes .

- Me4-BTDP, with trimethylsilyl substituents, demonstrates that steric shielding can lower activation temperatures in metathesis reactions, suggesting analogous benefits for the target compound in catalysis .

Electronic Effects :

- Sulfonyl groups are strongly electron-withdrawing, which reduces the basicity of the diazepane nitrogen atoms. This property is critical in pharmaceutical contexts, where modulated basicity can influence bioavailability .

- Me4-BTDP’s trimethylsilyl groups are electron-donating, contrasting with the electron-withdrawing nature of sulfonyl groups. This difference likely impacts their respective roles in redox or acid-base reactions .

Synthetic Accessibility :

- The synthesis of mesitylenesulfonyl derivatives typically involves sulfonation of diazepane with mesitylenesulfonyl chloride under basic conditions, analogous to methods used for p-toluenesulfonyl analogs .

- Me4-BTDP is synthesized via literature procedures involving silylation and alkylation steps, highlighting the versatility of diazepane as a scaffold for diverse functionalization .

Applications :

- Catalysis : Me4-BTDP’s role in low-temperature metathesis catalysts suggests that the target compound’s steric bulk could stabilize metal centers in analogous systems .

- Pharmaceuticals : Bis-sulfonylated diazepanes are common intermediates in drug discovery; the target compound’s bulk may improve selectivity in receptor binding .

Research Findings and Limitations

While direct studies on 1,4-Bis(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane are absent in the provided evidence, inferences from structural analogs indicate:

- Thermal Stability : Increased steric bulk likely enhances thermal resistance, a property critical for high-temperature catalytic processes .

- Solubility : The hydrophobic mesitylene groups may reduce solubility in polar solvents, necessitating optimization for industrial applications .

Limitations : Experimental validation is required to confirm these hypotheses. Future studies should focus on catalytic performance, solubility profiling, and synthetic scalability.

Biological Activity

1,4-Bis(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and case studies relevant to its pharmacological properties.

Synthesis

The synthesis of 1,4-bis(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane involves several chemical reactions that lead to the formation of the diazepane ring and the sulfonyl groups. The compound can be synthesized from 1,4-diazepane and 2,3,5,6-tetramethylbenzenesulfonyl chloride through a nucleophilic substitution reaction.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, substituted tetrahydro-1,4-benzodiazepines have shown hypolipidemic and antioxidant properties in various models. These compounds can reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation .

Anti-inflammatory Effects

Studies have demonstrated that related benzodiazepine derivatives can modulate inflammatory responses. For example, certain derivatives were found to inhibit lipoxygenase activity and reduce acute inflammatory responses in animal models . This suggests that 1,4-bis(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane may also possess similar anti-inflammatory properties.

Cytotoxicity and Antitumor Activity

The biological activity of benzodiazepine derivatives has been extensively studied for their potential antitumor effects. Compounds with hydrophobic substituents have shown potent inhibition of farnesyltransferase (FT), an enzyme implicated in cancer progression. For instance, a study reported that a related compound exhibited an IC50 value of 24 nM against FT and produced significant phenotypic reversion in Ras-transformed cells . This highlights the potential of 1,4-bis(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane as an antitumor agent.

Structure-Activity Relationships (SAR)

The biological activity of diazepane derivatives is closely linked to their structural features. Key factors influencing their activity include:

- Hydrophobicity : Increased hydrophobic character often enhances binding affinity to target enzymes.

- Substituent Positioning : The position of substituents on the benzene ring can significantly affect the compound's ability to interact with biological targets.

- Functional Groups : The presence of sulfonyl groups has been associated with improved solubility and bioactivity.

Data Table: Biological Activities of Related Compounds

Case Studies

Several case studies highlight the utility of benzodiazepine derivatives in therapeutic contexts:

-

Case Study on Antitumor Activity :

A study explored the effects of a series of benzodiazepine analogs on tumor growth in mice. One compound demonstrated significant tumor regression at doses correlating with FT inhibition . -

Case Study on Inflammation :

In a model assessing acute inflammation in rats treated with various substituted oxazines (similar to diazepanes), researchers observed a marked reduction in inflammatory markers . This supports the hypothesis that 1,4-bis(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane could exhibit similar effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.